![molecular formula C16H18N2 B2376382 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline CAS No. 180002-01-1](/img/structure/B2376382.png)
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline
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Overview
Description
The compound “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is a derivative of 3,4-dihydroisoquinolin-2(1H)-one . This class of compounds is known to be a core structural component in various biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are structurally related to the compound , has been explored in several studies . These methodologies often involve multistep syntheses and the use of green chemistry and alternative strategies . A one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines .Molecular Structure Analysis
The molecular structure of “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is likely to be complex due to the presence of the 3,4-dihydroisoquinolin-2(1H)-one unit . This unit is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” are likely to be complex and varied. For instance, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Scientific Research Applications
Cancer Research and AKR1C3 Inhibition
- Significance : Its isoform selectivity (1500-fold) and low nanomolar potency make it a promising candidate for cancer therapy .
N-Heterocyclic Building Blocks
Computational Studies and Selectivity
- Insight : Computational modeling studies highlight the inhibitory preference of 3-((3,4-DHIQ)MA) for AKR1C3 over AKR1C2. Compound 38 achieves up to 5000-fold anti-AKR1C3 selectivity .
Metabolism and Dinitrobenzamide Substrates
Mechanism of Action
Target of Action
The primary target of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially lead to therapeutic effects in diseases where AKR1C3 is implicated, such as breast and prostate cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSVCBELDUXBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline |
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